3-acetyl-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
Description
3-acetyl-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The compound also features an acetyl group, a nitrophenyl group, and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
3-acetyl-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-7(15)13-10(12(16)17)6-20-11(13)8-2-4-9(5-3-8)14(18)19/h2-5,10-11H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFVSVGVJVQKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a thiol with an amine in the presence of a carbonyl compound. For example, the reaction of cysteine with an aldehyde or ketone can form the thiazolidine ring.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions, where an acetylating agent such as acetic anhydride or acetyl chloride is used.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where a nitro group is added to a phenyl ring using reagents such as nitric acid and sulfuric acid.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, where a carboxyl group is added to the molecule using reagents such as carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
3-acetyl-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-acetyl-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The nitrophenyl group may play a role in binding to target molecules, while the thiazolidine ring may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1), which have various biological activities.
Nitrophenyl Derivatives: Compounds containing the nitrophenyl group, such as nitrobenzene, which are used in the synthesis of dyes and pharmaceuticals.
Carboxylic Acid Derivatives: Compounds containing the carboxylic acid group, such as benzoic acid, which are used as preservatives and in the synthesis of other chemicals.
Uniqueness
3-acetyl-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
